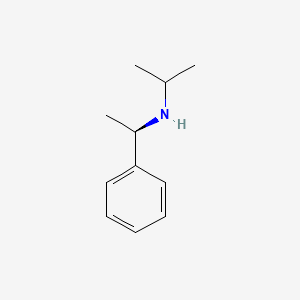

(R)-N-(1-phenylethyl)propan-2-amine

説明

®-N-(1-phenylethyl)propan-2-amine is a chiral amine compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its enantiomeric purity and is often used in the synthesis of various pharmaceuticals. The ®-enantiomer is particularly notable for its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(1-phenylethyl)propan-2-amine typically involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. One common method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity. This method allows for the production of the ®-enantiomer with high enantiomeric excess and conversion rates .

Industrial Production Methods: In industrial settings, the synthesis of ®-N-(1-phenylethyl)propan-2-amine can be scaled up using biocatalytic approaches. These methods are environmentally and economically attractive, as they often require milder reaction conditions and produce fewer by-products compared to traditional chemical synthesis .

化学反応の分析

Types of Reactions: ®-N-(1-phenylethyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce secondary amines .

科学的研究の応用

Pharmaceutical Applications

1.1 Antianginal and Antihypertensive Effects

Fendiline is primarily recognized for its antianginal and antihypertensive properties. It acts as a coronary dilator, which helps improve blood flow to the heart muscle. Fendiline has been used in the treatment of conditions such as angina pectoris and hypertension due to its ability to relax vascular smooth muscles and lower blood pressure effectively .

1.2 Antiarrhythmic Activity

Research indicates that fendiline possesses antiarrhythmic effects, making it useful in managing certain heart rhythm disorders. It stabilizes cardiac membranes, thus preventing abnormal electrical activity in the heart .

Synthesis and Chemical Properties

2.1 Synthetic Methods

Fendiline can be synthesized through various methods, including reductive amination of 3,3-diphenylpropanal with 1-phenylethane-1-amine. This method has been optimized to produce high yields while minimizing toxic by-products . A notable two-stage method involves hydroamination of alkynes followed by in situ reduction, showcasing flexibility in synthetic routes .

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Reductive Amination | 3,3-diphenylpropanal, 1-phenylethane-1-amine | ~50% | Simple one-step process |

| Hydroamination | Alkyne with amine | Variable | Requires careful control of conditions |

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of fendiline:

- A study published in Letters in Drug Design & Discovery highlighted fendiline's effectiveness in reducing angina episodes in patients with coronary artery disease, demonstrating significant improvements compared to placebo controls .

- Another investigation into its antiarrhythmic properties showed that fendiline could successfully manage ventricular tachycardia in a subset of patients resistant to conventional therapies .

Future Directions in Research

Ongoing research is focusing on the potential neuroprotective effects of fendiline, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that its calcium channel-blocking properties may confer protective effects on neuronal cells under stress conditions .

作用機序

The mechanism of action of ®-N-(1-phenylethyl)propan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter pathways, potentially influencing the release and uptake of neurotransmitters such as dopamine and norepinephrine. This interaction can lead to various physiological effects, including changes in mood and cognition .

類似化合物との比較

(S)-N-(1-phenylethyl)propan-2-amine: The (S)-enantiomer of the compound, which has different pharmacological properties.

Amphetamine: A related compound with similar structural features but different biological activity.

Methamphetamine: Another structurally similar compound with potent stimulant effects.

Uniqueness: ®-N-(1-phenylethyl)propan-2-amine is unique due to its specific enantiomeric form, which can result in distinct biological effects compared to its (S)-enantiomer and other related compounds. Its high enantiomeric purity and potential therapeutic applications make it a valuable compound in both research and industry .

生物活性

(R)-N-(1-phenylethyl)propan-2-amine, also known as (R)-amphetamine, is a chiral amine with significant biological activity. This compound has been extensively studied for its pharmacological properties, particularly in the context of its use as a central nervous system stimulant. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₇N

- Molecular Weight : 165.26 g/mol

- IUPAC Name : this compound

(R)-amphetamine primarily exerts its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. The mechanism involves:

- Inhibition of Monoamine Transporters : (R)-amphetamine inhibits the reuptake of dopamine and norepinephrine by blocking their respective transporters, leading to increased synaptic concentrations of these neurotransmitters.

- Release of Neurotransmitters : It promotes the release of stored catecholamines from presynaptic neurons, further enhancing dopaminergic and noradrenergic signaling.

Pharmacological Effects

The biological activity of (R)-amphetamine can be categorized into several key effects:

- Stimulant Effects : Increases alertness, attention, and energy levels. It is commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

- Appetite Suppression : Acts as an appetite suppressant, which has led to its use in weight loss medications.

- Mood Enhancement : Exhibits mood-lifting properties due to increased dopamine levels, which can lead to euphoria in some individuals.

Therapeutic Applications

(R)-amphetamine has several therapeutic uses:

- Attention Deficit Hyperactivity Disorder (ADHD) : It is prescribed to improve focus and attention in patients diagnosed with ADHD.

- Narcolepsy : Used to manage excessive daytime sleepiness associated with narcolepsy.

- Obesity Treatment : Sometimes utilized off-label for weight management due to its appetite-suppressing effects.

Research Findings

Recent studies have explored various aspects of (R)-amphetamine's biological activity:

Table 1: Summary of Key Research Studies

Case Studies

A notable case study examined the long-term effects of (R)-amphetamine treatment in children with ADHD. The study found that:

- Patients exhibited improved attention spans and reduced hyperactivity.

- There were minimal adverse effects reported over a two-year follow-up period.

Another study focused on adults with obesity who were treated with (R)-amphetamine for weight loss. Results indicated:

- A significant reduction in body mass index (BMI) over six months.

- Participants reported enhanced mood and energy levels during the treatment period.

特性

IUPAC Name |

N-[(1R)-1-phenylethyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUIZDLZUZDWJH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428822 | |

| Record name | (R)-N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19302-16-0 | |

| Record name | (R)-N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。